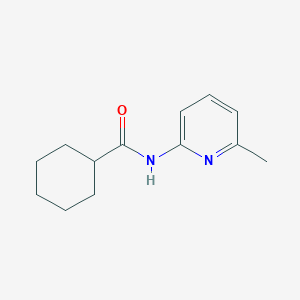
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.301 g/mol . It is a member of the pyridine and carboxamide families, characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further linked to a 6-methylpyridin-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclohexylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring or the cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-pyridinyl)cyclohexanecarboxamide
- N-(2-pyridinyl)cyclohexanecarboxamide
- N-(4-pyridinyl)cyclohexanecarboxamide
- N-(3-pyridinyl)cyclohexanecarboxamide
Uniqueness
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,14,15,16) |
InChI Key |
XNTZPQKXBRDVAE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCCC2 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



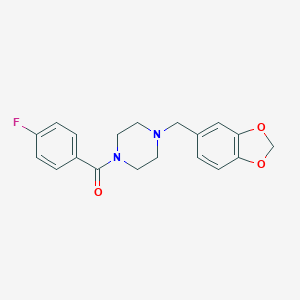

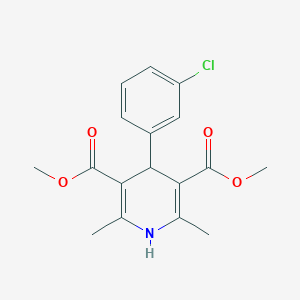
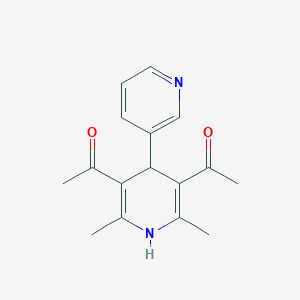
![2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500689.png)
![2-amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500690.png)
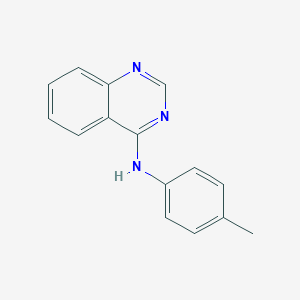
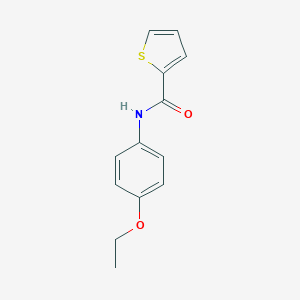
![N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500693.png)
![5-[1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-1H-tetraazole](/img/structure/B500698.png)
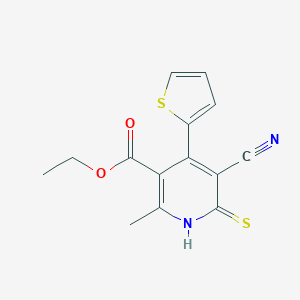
![1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B500702.png)
![3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-5,7-difluoro-1H-indole](/img/structure/B500703.png)
